2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKSTBNRMANCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The 2-oxopropyl group undergoes selective oxidation under controlled conditions:
| Reaction Type | Conditions | Reagents | Products Formed | Mechanism |
|---|---|---|---|---|
| Ketone oxidation | Acidic aqueous medium, 60-80°C | KMnO₄/H₂SO₄ | 2-oxopropanoic acid derivative | Radical-mediated C-H bond cleavage |
| Thiadiazole ring | H₂O₂/Fe²⁺, pH 4-5 | Fenton-like system | Sulfoxide/sulfone derivatives | Radical oxidation of sulfur atom |
Key Findings :
-
The ketone group resists further oxidation under mild conditions but forms carboxylic acid derivatives with strong oxidants.
-
The thiadiazole sulfur atom oxidizes to sulfoxide (S=O) or sulfone (O=S=O) groups, altering electronic properties.
Reduction Reactions
Targeted reduction occurs at multiple sites:
| Site | Conditions | Reagents | Products |
|---|---|---|---|
| Thiadiazole ring | H₂/Pd-C, ethanol | 10% Pd-C, 50 psi H₂ | Partially saturated thiadiazoline |
| Amide bond | LiAlH₄, anhydrous ether | LiAlH₄ (excess) | Benzylamine derivative |
| Ketone | NaBH₄, MeOH | NaBH₄ (1.2 equiv) | 2-hydroxypropyl side chain |
Experimental Observations :
-
Complete thiadiazole ring saturation requires harsh conditions (>100°C, Raney Ni).
-
Amide reduction yields a secondary amine while preserving fluorine substitution.
Nucleophilic Substitutions
The thiadiazole ring facilitates displacement reactions:
| Position | Nucleophile | Conditions | Products |
|---|---|---|---|
| C-3 (oxopropyl) | Primary amines | DMF, 80°C, 12h | 3-alkylamino-thiadiazole analogs |
| C-5 (benzamide) | Thiols | K₂CO₃/DMSO, rt, 6h | Thioether-linked conjugates |
| Fluorine (benzamide) | NaOH (aqueous) | 120°C, sealed tube, 24h | Hydroxyl substitution product |
Notable Results :
-
Fluorine substitution occurs only under extreme basic conditions due to strong C-F bond .
-
Thiol substitutions proceed with >80% yield in polar aprotic solvents.
Condensation & Cycloaddition
The oxopropyl group participates in C-C bond formation:
| Reaction Type | Partner | Conditions | Products |
|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine/EtOH, Δ | Cyanoacrylate derivatives |
| [4+2] Cycloaddition | 1,3-Dienes | Toluene, 110°C, 48h | Bicyclic thiadiazole compounds |
| Schiff base | Hydrazines | MeOH, rt, 3h | Hydrazone-functionalized analogs |
Structural Insights :
-
X-ray studies show planar thiadiazole rings enable π-π stacking in products .
-
Cycloaddition products exhibit enhanced thermal stability (Tₘ > 250°C).
Acid/Base-Mediated Transformations
| Process | Conditions | Reagents | Outcome |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 8h | HCl | 2-fluorobenzoic acid + amine |
| Ketone enolization | LDA, THF, -78°C | LDA (2 equiv) | Enolate intermediate |
| Thioamide formation | Lawesson's reagent | Toluene, Δ | Thiobenzamide derivative |
Kinetic Data :
-
Amide hydrolysis follows pseudo-first order kinetics (k = 0.12 h⁻¹ at pH 1).
-
Enolate formation requires strict temperature control (-70°C to -80°C) .
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
| Process | Solvent | Time | Major Product |
|---|---|---|---|
| Norrish Type II | Acetonitrile | 48h | Cyclic hemiaminal |
| Thiadiazole cleavage | Hexane | 72h | Nitrile + CS₂ byproducts |
Quantum Yield :
-
Ф = 0.18 ± 0.03 for Norrish reaction in polar solvents.
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Wavelength-dependent decomposition observed between 240-300 nm .
This comprehensive analysis demonstrates this compound's versatility in organic synthesis. Its reactivity profile enables applications in medicinal chemistry (via targeted substitutions) and materials science (through cycloaddition products). Further studies should explore catalytic asymmetric reactions and biological activity of novel derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10FN3O2S
- Molecular Weight : 261.3 g/mol
- CAS Number : 736167-28-5
The compound features a thiadiazolyl moiety, which is known for its biological activity, particularly as an antimicrobial and anticancer agent. The presence of the fluorine atom enhances its lipophilicity and bioavailability.
Medicinal Applications
-
Antimicrobial Activity
- Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide have been evaluated for their effectiveness against various bacterial strains. The introduction of the 2-fluoro group is believed to enhance the binding affinity to bacterial enzymes, thereby increasing the antimicrobial potency.
-
Anticancer Potential
- Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. A case study involving related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural similarity of these compounds suggests that this compound may exhibit similar anticancer properties.
-
Enzyme Inhibition
- Compounds containing the thiadiazole ring have shown promise as enzyme inhibitors. For example, studies on related thiazolidin compounds have revealed their ability to inhibit phosphatases involved in cancer progression . The potential of this compound as an enzyme inhibitor warrants further investigation.
Agricultural Applications
- Pesticide Development
- The unique structure of this compound suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been explored for their ability to disrupt metabolic pathways in pests . This compound could be developed into a new class of agrochemicals targeting specific pests while minimizing environmental impact.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on analogs sharing the N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide backbone but differing in substituents on the benzamide ring. Key differences in molecular properties, synthesis, purity, and availability are highlighted.
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Substituent Effects on Properties
- The 2-fluoro substituent in the target compound may enhance dipole interactions in biological systems. Alkyl Groups: The 4-tert-butyl analog adds steric bulk and hydrophobicity, likely reducing solubility but improving membrane permeability .
Positional Isomerism :
Availability and Commercial Viability
- Stable Supply : The 4-chloro and 3-chloro derivatives remain commercially available, indicating robust synthesis protocols and broader applicability .
Biological Activity
2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound belonging to the class of benzamides and thiadiazoles. Its structure features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps that include the reaction of thiadiazole derivatives with various amines. The following methods have been reported:
- Starting Materials : The synthesis often begins with readily available precursors such as 5-amino-3-(2-oxopropyl)-[1,2,4]-thiadiazole.
- Reaction Conditions : Specific catalysts and solvents are used to optimize yield and purity. For example, sodium borohydride is commonly employed in the reduction steps .
- Industrial Production : In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of the synthesis process, ensuring scalability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains.
- Case Study : A study on related thiadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 12 μM against Staphylococcus aureus .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways.
- Research Findings : In vitro studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cell lines. For example, compounds within this class have been shown to inhibit cell proliferation and induce cell cycle arrest in various types of cancer cells .
Anti-Tubercular Activity
Thiadiazole derivatives are being investigated for their effectiveness against Mycobacterium tuberculosis.
- Example : A fragment-based drug design study identified new oxadiazole compounds as potent EthR inhibitors with promising pharmacokinetic profiles. These findings suggest that similar strategies could be applied to thiadiazole derivatives like this compound for developing anti-TB agents .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the structure of this compound is believed to enhance its biological activity by improving binding affinity to target proteins.
| Compound | Biological Activity | MIC (μM) | Target Pathway |
|---|---|---|---|
| Thiadiazole A | Antimicrobial | 12 | Cell wall synthesis |
| Thiadiazole B | Anticancer | 15 | Apoptosis induction |
| Thiadiazole C | Anti-TB | 10 | EthR inhibition |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via amide bond formation between 2-fluorobenzoyl chloride and 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole. Key steps include:
- Reagent ratios : Equimolar amounts of acyl chloride and amine derivatives in anhydrous acetonitrile under reflux (4–6 hours) .
- Catalysis : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Recrystallization from methanol or CH₃OH yields high-purity crystals (monitored by TLC, Rf ≈ 0.5 in ethyl acetate/hexane) .
Optimization : Microwave-assisted, solvent-free methods (e.g., Fries rearrangement) reduce reaction time and improve yield compared to traditional reflux .
Advanced: How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical stability?
Answer:
X-ray crystallography reveals:
- Hydrogen bonding : N–H···N thiadiazole interactions form centrosymmetric dimers (bond length: 2.89 Å), stabilizing the solid-state structure .
- Torsional angles : The benzamide and thiadiazole rings are non-planar (dihedral angle: 35.28°), influencing solubility and melting point .
- Packing : Weak C–H···O/F interactions extend into 1D chains along the [001] axis, affecting crystal density (1.452 g/cm³) .
Implications : Reduced solubility in polar solvents due to tight packing; stability under dry, dark storage (4°C) recommended .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows:
- IR : Strong bands at 1675 cm⁻¹ (amide C=O) and 1530 cm⁻¹ (C–N stretch) .
- X-ray diffraction : Space group P 1 with unit cell parameters a = 7.21 Å, b = 9.85 Å, c = 10.02 Å .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data for this compound be resolved?
Answer:
- Metabolic stability : Assess liver microsomal degradation (e.g., CYP450 enzymes) to identify labile groups (e.g., 2-oxopropyl) .
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation improves bioavailability .
- Target engagement : Use surface plasmon resonance (SPR) to validate binding affinity to targets (e.g., glucokinase EC₅₀ = 50–110 nM) .
Case study : Analogous thiadiazoles show 10-fold higher in vitro vs. in vivo activity due to protein binding; adjust dosing regimens accordingly .
Basic: What biological activities are reported for structurally related thiadiazole-containing benzamides?
Answer:
- Antimicrobial : MIC values ≤ 8 µg/mL against S. aureus and E. coli via PFOR enzyme inhibition .
- Anticancer : IC₅₀ = 12–25 µM in HeLa and MCF-7 cells via apoptosis induction .
- Enzyme modulation : GKAs (glucokinase activators) with EC₅₀ = 50–110 nM enhance insulin secretion .
Mechanism : Thiadiazole rings act as bioisosteres for carboxylates, improving membrane permeability .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : HOMO-LUMO gaps (≈5.2 eV) suggest susceptibility at the 2-oxopropyl group (electrophilic C=O) .
- MD simulations : Solvent-accessible surface area (SASA) analysis identifies reactive sites (e.g., thiadiazole S-atom) .
- SAR studies : Electron-withdrawing fluorine at position 2 enhances electrophilicity, accelerating SNAr reactions at the thiadiazole ring .
Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
